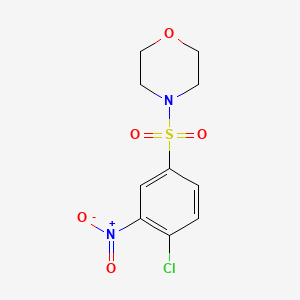

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

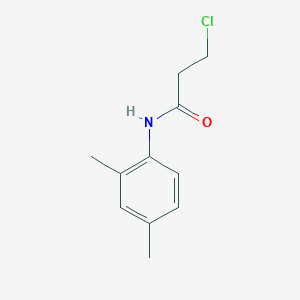

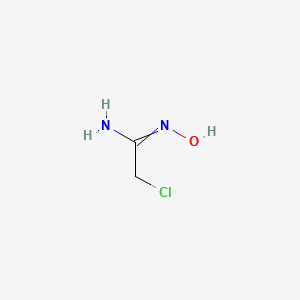

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound with the molecular formula ClC6H3(NO2)SO2Cl1. It is also known as 4-Chloro-3-nitrobenzenesulfonyl chloride1. This compound is used in various applications, including the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity1.

Synthesis Analysis

The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not explicitly mentioned in the search results. However, benzenesulfonyl chloride, a related compound, can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts2.Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonyl chloride group13. The IUPAC Standard InChIKey for this compound is SEWNAJIUKSTYOP-UHFFFAOYSA-N13.

Chemical Reactions Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can participate in various chemical reactions. For instance, it can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property1.Physical And Chemical Properties Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a powder with a melting point of 59-60 °C (lit.)1. It has a molecular weight of 256.061 and a density of 1.7±0.1 g/cm35.科学的研究の応用

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of Sulfonamide Analogs of Ferrostatin-1

- Field : Medicinal Chemistry

- Application : This compound is used as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of 4-Chloro-3-Nitrobenzene Thiol

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety and hazards of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.

将来の方向性

The future directions of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, given its use in the synthesis of various compounds, it is likely to continue to be an important reagent in organic chemistry.

特性

IUPAC Name |

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQXPHBRFHIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380499 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

CAS RN |

22179-31-3 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)